

A Technical Guide to the Solubility of 2,6-Dimethyl-4-nitrosophenol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,6-Dimethyl-4-nitrosophenol

Cat. No.: B077472

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **2,6-Dimethyl-4-nitrosophenol** in common laboratory solvents. Due to the limited availability of specific quantitative data in public literature, this document outlines the expected solubility based on the compound's chemical structure and provides a detailed experimental protocol for its precise determination.

Compound Profile: 2,6-Dimethyl-4-nitrosophenol

2,6-Dimethyl-4-nitrosophenol is an organic compound featuring a phenol ring substituted with two methyl groups and a nitroso group.^[1] Its structure, containing both polar (hydroxyl, nitroso) and non-polar (dimethylated aromatic ring) moieties, dictates its solubility behavior. It serves as a valuable synthetic intermediate in the development of various organic molecules, including those with potential pharmaceutical applications.^[2]

Table 1: Physical and Chemical Properties of **2,6-Dimethyl-4-nitrosophenol**

Property	Value	Source(s)
Molecular Formula	C ₈ H ₉ NO ₂	[1] [2]
Molecular Weight	151.16 g/mol	[1] [2]
CAS Number	13331-93-6	[1] [2]
Appearance	Yellow crystalline powder	[2]
Melting Point	166–171 °C	[2]
Boiling Point	310 °C (at 760 mmHg)	[2]

Solubility Profile

Specific quantitative solubility data for **2,6-Dimethyl-4-nitrosophenol** is not widely available in the reviewed literature. However, a qualitative solubility profile can be predicted based on its molecular structure and the principle of "like dissolves like." The presence of the polar hydroxyl (-OH) and nitroso (-NO) groups suggests solubility in polar organic solvents. The non-polar dimethylated benzene ring indicates likely solubility in less polar organic solvents. Its solubility in water is expected to be low.

Table 2: Predicted Qualitative Solubility of **2,6-Dimethyl-4-nitrosophenol**

Solvent Class	Common Examples	Predicted Solubility	Rationale
Polar Protic	Methanol, Ethanol	Soluble	The hydroxyl group can form hydrogen bonds with protic solvents.
Polar Aprotic	Acetone, DMSO, DMF	Soluble	The polar nitroso and hydroxyl groups can interact via dipole-dipole forces.
Non-Polar	Toluene, Hexane	Sparingly Soluble to Insoluble	The aromatic ring and methyl groups provide non-polar character, but the polar functional groups limit solubility.
Halogenated	Dichloromethane, Chloroform	Soluble	These solvents can dissolve compounds with a moderate degree of polarity.
Aqueous	Water	Insoluble to Sparingly Soluble	The non-polar bulk of the molecule likely outweighs the hydrogen bonding capacity of the hydroxyl and nitroso groups, leading to poor water solubility.

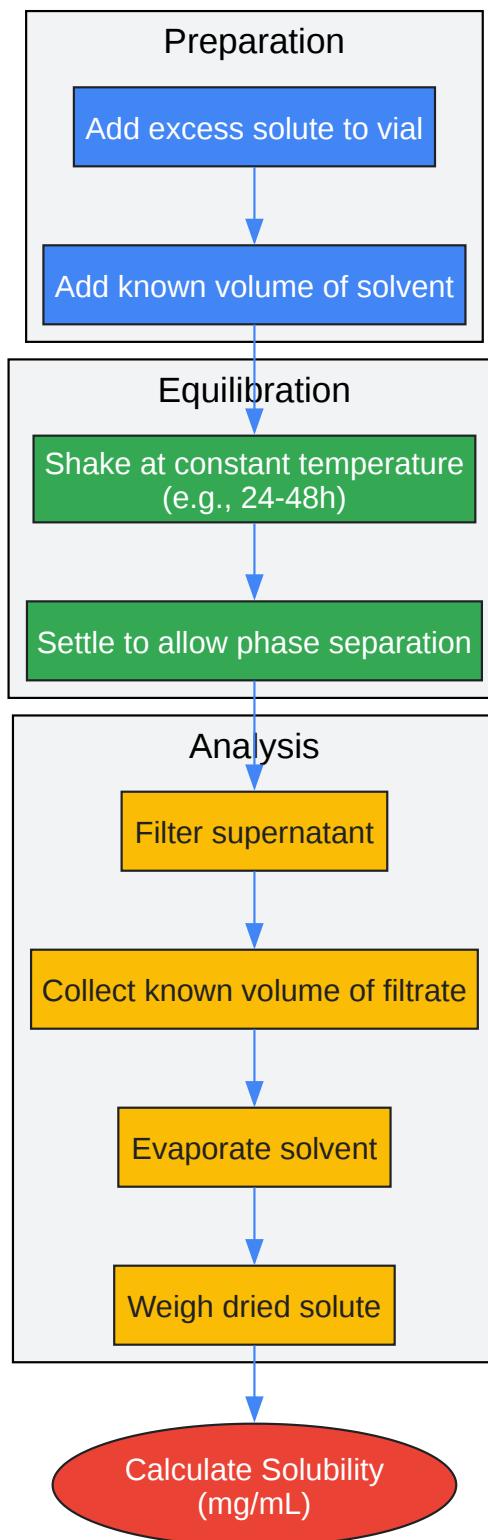
Note: The solubility can be influenced by factors such as temperature and the pH of the solution.

Experimental Protocol for Solubility Determination

To obtain precise quantitative data, the following gravimetric shake-flask method is recommended. This protocol is a standard procedure for determining the solubility of a solid compound in a given solvent.[3][4]

Objective: To determine the concentration (e.g., in mg/mL) of a saturated solution of **2,6-Dimethyl-4-nitrosophenol** in a specific solvent at a controlled temperature.

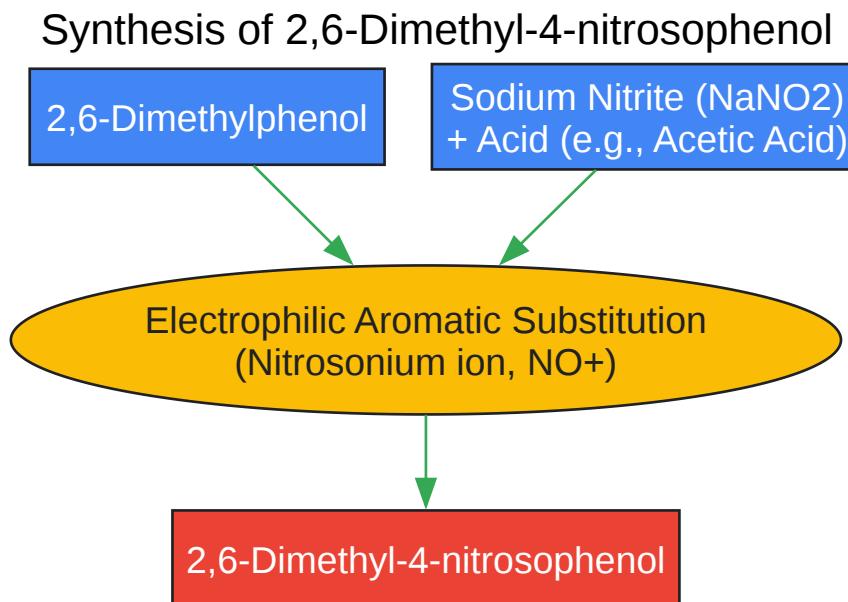
Materials:


- **2,6-Dimethyl-4-nitrosophenol**
- Selected laboratory solvents (e.g., ethanol, acetone, water)
- Analytical balance
- Vials with screw caps
- Constant temperature shaker bath or incubator
- Syringe filters (e.g., 0.45 µm PTFE)
- Volumetric flasks and pipettes
- Evaporating dish or pre-weighed vials

Procedure:

- Preparation: Add an excess amount of **2,6-Dimethyl-4-nitrosophenol** to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
- Solvent Addition: Add a precise volume (e.g., 5.0 mL) of the desired solvent to each vial.
- Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath (e.g., set to 25 °C). Allow the mixtures to shake for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

- Phase Separation: After equilibration, let the vials stand undisturbed at the same temperature to allow the excess solid to settle.
- Sample Collection: Carefully withdraw a known volume of the supernatant using a pipette. To avoid drawing up solid particles, it is advisable to first filter the supernatant through a syringe filter into a clean, pre-weighed container.
- Solvent Evaporation: Evaporate the solvent from the collected sample. This can be done under a gentle stream of nitrogen, in a vacuum oven, or in a fume hood, depending on the solvent's boiling point.
- Mass Determination: Once the solvent is completely removed, weigh the container with the dried solute.
- Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = (Mass of dried solute in mg) / (Volume of supernatant collected in mL)


Experimental Workflow for Solubility Determination

[Click to download full resolution via product page](#)

Caption: Workflow for determining compound solubility.

Synthesis Pathway

2,6-Dimethyl-4-nitrosophenol is typically synthesized via the electrophilic nitrosation of 2,6-dimethylphenol.^[2] This reaction involves using a nitrosating agent, such as sodium nitrite, in an acidic medium.

[Click to download full resolution via product page](#)

Caption: Synthesis pathway of **2,6-Dimethyl-4-nitrosophenol**.

Safety and Handling

2,6-Dimethyl-4-nitrosophenol should be handled with care in a well-ventilated area or chemical fume hood. It is classified as toxic if swallowed and causes serious eye irritation.^{[1][5]} Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.^[5] For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.^[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,6-Dimethyl-4-nitrosophenol | C8H9NO2 | CID 83351 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 2,6-Dimethyl-4-nitrosophenol | 4965-29-1 | Benchchem [benchchem.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. chem.ws [chem.ws]
- 5. lookchem.com [lookchem.com]
- To cite this document: BenchChem. [A Technical Guide to the Solubility of 2,6-Dimethyl-4-nitrosophenol]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b077472#2-6-dimethyl-4-nitrosophenol-solubility-in-common-lab-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com